Pyrophosphoric acid, copper salt

Descripción general

Descripción

Pyrophosphoric acid, copper salt, also known as Copper Pyrophosphate, is mainly used for cyanide-free electroplating . It is the main salt for supplying copper ions in the plating solution . It is suitable for the copper bottom layer of the decorative protective layer and the local anti-seepage carbon coating of the carburized parts . It is a light blue solid and insoluble in water .

Molecular Structure Analysis

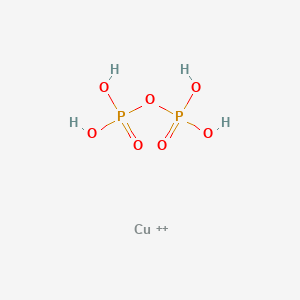

Pyrophosphoric acid, also known as diphosphoric acid, is the inorganic compound with the formula H4P2O7 . The copper atom has a radius of 128 pm and a Van der Waals radius of 186 pm .

Physical And Chemical Properties Analysis

Pyrophosphoric Acid’s molecular weight is 177.98 g/mol . Its melting point is 71.5 °C . It is soluble in water . The anhydrous acid crystallizes in two polymorphs, which melt at 54.3 and 71.5 °C .

Aplicaciones Científicas De Investigación

Electrodeposition Mechanism in Surface Treatment

- Pyrophosphoric acid is used as a complexing agent in the electroplating of copper and zinc, providing benefits in uniform electrodepositivity and bath stability. It is especially effective when combined with organic additives like amino acids in zinc pyrophosphate plating (Yoshihara, 2019).

Catalysis in Chemical Reactions

- Copper salts of 12-tungstophosphoric acid, a form related to pyrophosphoric acid, display significant catalytic and acidic properties. They are used in the dehydration of 2-propanol, with their activity being influenced by water content (Okuhara, Hashimoto, Hibi, & Misono, 1985).

Surface Finishing and Plating

- Pyrophosphate copper plating solutions are used in various industries, including printed circuit boards and plating-on-plastics. These solutions offer excellent physical properties and good throwing power, although they can be challenging to control and treat waste compared to acid sulfate solutions (Hamilton, 1997).

Copper Deposition in Electronics

- In the electronics industry, pyrophosphate solutions are vital for copper deposition on printed circuit boards, particularly for silicon. The growth kinetics of copper deposition from pyrophosphate solution show that complexation alters the energetic position of copper ions, aiding in the deposition process (Hoffmann, Radisic, & Searson, 2000).

Metal Recovery and Treatment

- In processes like bioleaching, pyrophosphoric acid, copper salt, and related compounds are crucial for the recovery of copper from different mineral concentrates. They assist in selective solubilization and recovery of metals from complex ores (Abdollahi, Shafaei, Noaparast, Manafi, Niemelä, & Tuovinen, 2014).

Dental Material Conditioning

- Phosphoric acid solutions containing copper salts are used as conditioners in dental treatments for bonding MMA-TBB resin to teeth. These solutions have been shown to effectively treat both enamel and dentin, improving bond strength (Park & Imai, 1995).

Mecanismo De Acción

Target of Action

Pyrophosphoric acid, copper salt, also known as copper;phosphono dihydrogen phosphate, primarily targets the Farnesyl diphosphate synthase in organisms like Escherichia coli . This enzyme plays a crucial role in the synthesis of isoprenoid compounds, which are vital for a variety of biological functions.

Mode of Action

The compound forms a complex with its target, modulating its activity . The complexation constants suggest a strong coordination effect between pyrophosphoric acid and copper ion . This interaction can lead to changes in the enzyme’s activity, influencing the synthesis of isoprenoid compounds.

Biochemical Pathways

Pyrophosphoric acid is involved in numerous biochemical pathways. It is a by-product of many biosynthetic pathways and can be cytotoxic if accumulated at high levels . Pyrophosphatases play pivotal roles in pyrophosphate (PPi) detoxification by converting PPi to inorganic phosphate . A number of organisms express a PPi-dependent phosphofructokinase that consumes PPi to power the phosphorylation of fructose-6-phosphate .

Pharmacokinetics

It’s known that pyrophosphoric acid is an ingredient of a radiopharmaceutical used to visualize bone abnormalities and cardiovascular abnormalities . It’s also used as an ingredient in some products to prevent iron deficiency anemia . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.

Result of Action

The action of pyrophosphoric acid, copper salt, can lead to changes in the activity of targeted enzymes, influencing various biological processes. For instance, in the field of electroplating copper additives for advanced packaging, additives like this compound play a pivotal role in regulating the deposition quality and behavior of metal copper . This can directly influence the yield, reliability, and stability of chips in electronics .

Action Environment

The action of pyrophosphoric acid, copper salt, can be influenced by various environmental factors. For example, the parent pyrophosphates are derived from partial or complete neutralization of pyrophosphoric acid . The pyrophosphate bond is also sometimes referred to as a phosphoanhydride bond, emphasizing the loss of water that occurs when two phosphates form a new P−O−P bond . This suggests that the compound’s action, efficacy, and stability could be influenced by factors such as pH and the presence of water.

Safety and Hazards

Direcciones Futuras

The principles of copper deposition from pyrophosphoric electrolytes have been explained . Based on these principles, a method of preparation of plating bath from basic constituents has been described . It was found that copper pyrophosphate is precipitated from solutions of copper sulfate and potassium pyrophosphate at a pH of 5.0 . This could be a potential area for future research and development.

Propiedades

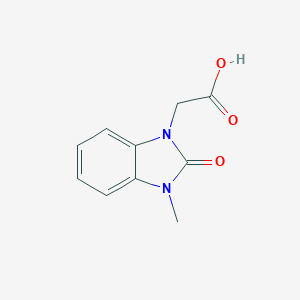

IUPAC Name |

copper;phosphono dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.H4O7P2/c;1-8(2,3)7-9(4,5)6/h;(H2,1,2,3)(H2,4,5,6)/q+2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCSAYGBGVLEKPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

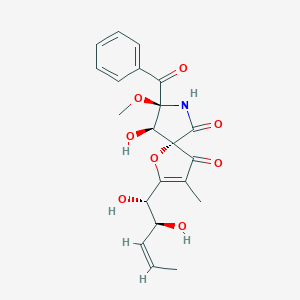

OP(=O)(O)OP(=O)(O)O.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuH4O7P2+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Diphosphoric acid, copper salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Pyrophosphoric acid, copper salt | |

CAS RN |

10102-90-6 | |

| Record name | Copper(II) pyrophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010102906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphosphoric acid, copper salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphosphoric acid, copper salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.241 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.